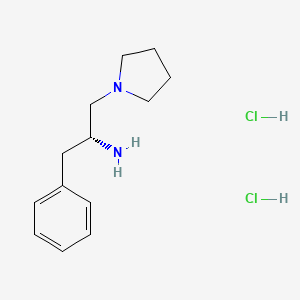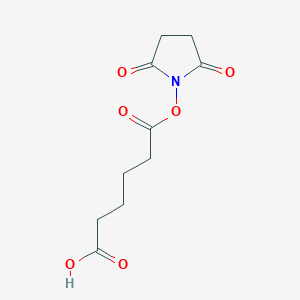
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid
Overview
Description
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid typically involves the reaction of hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Acids and Bases: Employed in hydrolysis reactions to break the ester bond.
Major Products Formed
Amides: Formed from substitution reactions with primary amines.
Carboxylic Acids and N-Hydroxysuccinimide: Formed from hydrolysis reactions.
Scientific Research Applications
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester, which acts as an activating group, making the carboxyl group more reactive towards nucleophilic attack by amines . The resulting amide bonds are stable and resistant to hydrolysis, making them suitable for various applications in bioconjugation and drug delivery .
Comparison with Similar Compounds
Similar Compounds
6-(2,5-Dioxopyrrolidin-1-yl)-hexanoic acid: Similar in structure but lacks the ester linkage, making it less reactive in bioconjugation reactions.
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Another compound with a pyrrolidine-2,5-dione moiety, used in similar applications but with different reactivity and stability profiles.
Uniqueness
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is unique due to its ability to form stable amide bonds under mild conditions, making it highly valuable in bioconjugation and drug delivery applications. Its reactivity and stability are superior to similar compounds, providing advantages in various scientific and industrial applications .
Properties
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c12-7-5-6-8(13)11(7)17-10(16)4-2-1-3-9(14)15/h1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFSYXQWPXFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate](/img/structure/B8096449.png)
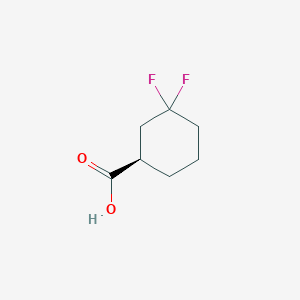
![1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine](/img/structure/B8096481.png)
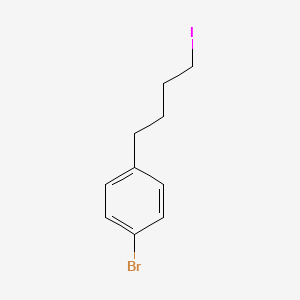
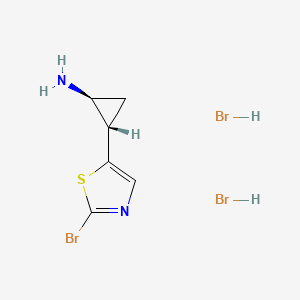
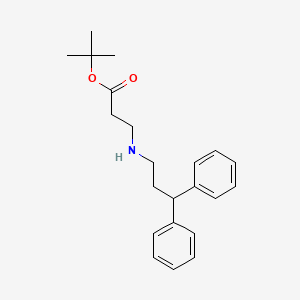

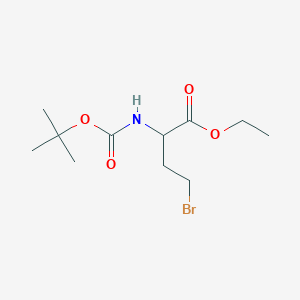
![4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8096524.png)
![2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid](/img/structure/B8096525.png)
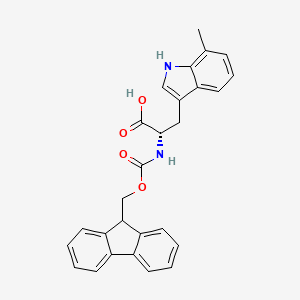
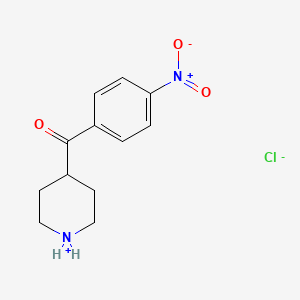
![5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8096545.png)
